Cas no 307553-56-6 (N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide)

N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide is a chlorinated phenolic acetamide compound with potential applications in agrochemical and pharmaceutical research. Its structure, featuring a trichlorophenol moiety linked to an acetamide group, suggests utility as an intermediate in synthesizing biologically active molecules. The presence of multiple chlorine atoms enhances its stability and reactivity, making it suitable for further derivatization. This compound may exhibit herbicidal or antimicrobial properties due to its structural similarity to known bioactive chlorophenols. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial processes. Proper handling is advised due to potential reactivity and toxicity associated with chlorinated aromatics.
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide structure
307553-56-6 structure
Product Name:N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide
CAS No:307553-56-6
MF:C8H6Cl3NO2
MW:254.497739315033
CID:6078172
PubChem ID:1184680
Update Time:2025-06-15

N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide
    • Acetamide, N-(2,3,5-trichloro-4-hydroxyphenyl)-
    • SR-01000008654-1
    • Oprea1_144465
    • SR-01000008654
    • AKOS002262605
    • 307553-56-6
    • F0703-0001
    • CHEMBL4926835
    • Inchi: 1S/C8H6Cl3NO2/c1-3(13)12-5-2-4(9)8(14)7(11)6(5)10/h2,14H,1H3,(H,12,13)
    • InChI Key: NJTPEYREXXDMBK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=C(O)C(Cl)=C1Cl)(=O)C

Computed Properties

  • Exact Mass: 252.946412g/mol
  • Monoisotopic Mass: 252.946412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.623±0.06 g/cm3(Predicted)
  • Boiling Point: 386.0±42.0 °C(Predicted)
  • pka: 6.03±0.28(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0703-0001-2μmol
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N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide Related Literature

Additional information on N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide

N-(2,3,5-Trichloro-4-hydroxyphenyl)Acetamide: A Comprehensive Overview

N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide (CAS No. 307553-56-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a trichlorinated and hydroxylated phenyl ring linked to an acetamide group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The trichloro substitution on the phenyl ring and the presence of a hydroxyl group are crucial for the compound's reactivity and stability. These features contribute to its potential as a lead molecule in drug discovery and development. Recent studies have explored the pharmacological activities of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide, highlighting its anti-inflammatory, antioxidant, and anti-cancer properties.

In the context of anti-inflammatory activity, N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a central role in the inflammatory response and are often overexpressed in chronic inflammatory diseases. By modulating their levels, this compound may offer therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The antioxidant properties of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide have also been investigated. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This makes it a promising candidate for developing treatments aimed at reducing oxidative stress-related pathologies.

Furthermore, research has highlighted the anti-cancer potential of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. Additionally, it has been observed to inhibit cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis. These findings suggest that this compound could be further developed as a novel anticancer agent.

The synthesis of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the preparation of 2,3,5-trichloro-4-hydroxybenzoic acid through chlorination and hydroxylation reactions. This intermediate is then converted into its corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with ammonia or an amine derivative to form the desired acetamide product.

In terms of pharmacokinetics, studies have shown that N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites being excreted through both renal and biliary pathways.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide in various therapeutic applications. Preliminary results from phase I trials have indicated that it is well-tolerated by patients at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide (CAS No. 307553-56-6) represents a promising molecule with diverse biological activities. Its potential as an anti-inflammatory, antioxidant, and anti-cancer agent underscores its significance in pharmaceutical research. Ongoing studies continue to unravel its mechanisms of action and explore its therapeutic applications, paving the way for its potential use in clinical settings.

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